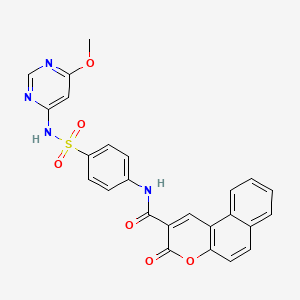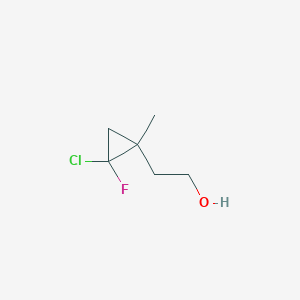
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol, also known as CFME, is a highly reactive compound with potential applications in scientific research. It is a cyclopropane-containing alcohol that has been synthesized through various methods, and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethylene Action Inhibition in Plants
1-Methylcyclopropene (1-MCP), a compound structurally similar to the requested chemical, has been extensively studied for its ability to inhibit ethylene action, which plays a crucial role in the ripening and senescence of fruits, vegetables, and floricultural crops. It's effective at low concentrations and its application can significantly extend the postharvest life of various agricultural products by delaying ethylene effects such as ripening, senescence, and other ethylene-induced physiological changes (Blankenship & Dole, 2003).
Stabilization and Controlled Release of Active Compounds
Research has been conducted on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP and ethylene, which are important for pre-harvest and postharvest management of fresh produce. These methods aim to improve safety, maintain quality, and extend the shelf life of fresh produce by controlling the release of these active compounds (Chen et al., 2020).
Chemical Synthesis
Compounds with similar structures have been used as intermediates in the synthesis of various chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an important intermediate for manufacturing flurbiprofen, demonstrates the relevance of these compounds in organic synthesis and pharmaceutical manufacturing (Qiu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO/c1-5(2-3-9)4-6(5,7)8/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVCYBXAGQFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

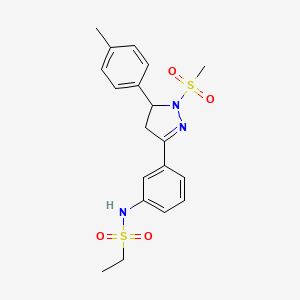
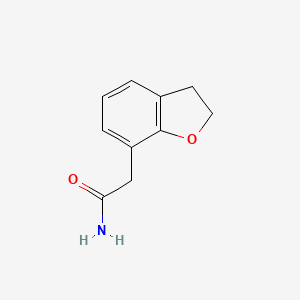
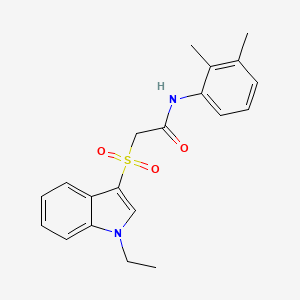
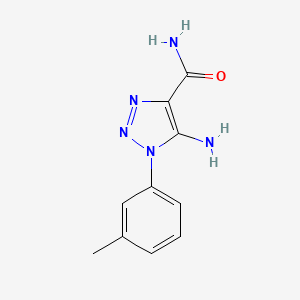

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)
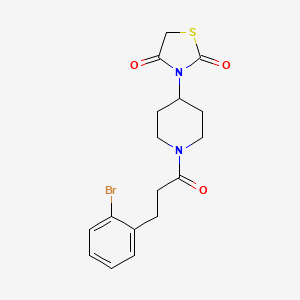

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)
